molecular formula C13H18N2O4 B14155150 N2-(2-Hydroxybenzoyl)lysine CAS No. 121893-23-0

N2-(2-Hydroxybenzoyl)lysine

Cat. No.: B14155150
CAS No.: 121893-23-0
M. Wt: 266.29 g/mol
InChI Key: SEXCUPQSEHZJDN-UHFFFAOYSA-N
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Description

N2-(2-Hydroxybenzoyl)lysine is a compound that belongs to the class of N-acyl amino acids It is characterized by the presence of a hydroxybenzoyl group attached to the lysine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-Hydroxybenzoyl)lysine typically involves the acylation of lysine with 2-hydroxybenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of enzymatic catalysis, where specific enzymes are employed to facilitate the acylation reaction. This approach not only enhances the yield but also reduces the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: N2-(2-Hydroxybenzoyl)lysine undergoes various chemical reactions, including:

    Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzoyl-lysine compounds.

Scientific Research Applications

N2-(2-Hydroxybenzoyl)lysine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in protein modification and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of N2-(2-Hydroxybenzoyl)lysine involves its interaction with specific molecular targets. The hydroxybenzoyl group can form covalent bonds with amino acid residues in proteins, leading to the modification of their structure and function. This interaction can affect various cellular pathways, including those involved in oxidative stress response and inflammation.

Comparison with Similar Compounds

    N2,N6-bis(2,3-Dihydroxybenzoyl)-L-lysine: This compound has two hydroxybenzoyl groups attached to lysine and exhibits similar chemical properties.

    Salicylic Acid Derivatives: Compounds like salicylic acid and its derivatives share the hydroxybenzoyl moiety and have comparable reactivity.

Uniqueness: N2-(2-Hydroxybenzoyl)lysine is unique due to its specific structure, which allows for selective interactions with proteins and other biomolecules. This specificity makes it a valuable tool in biochemical research and potential therapeutic applications.

Properties

CAS No.

121893-23-0

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

6-amino-2-[(2-hydroxybenzoyl)amino]hexanoic acid

InChI

InChI=1S/C13H18N2O4/c14-8-4-3-6-10(13(18)19)15-12(17)9-5-1-2-7-11(9)16/h1-2,5,7,10,16H,3-4,6,8,14H2,(H,15,17)(H,18,19)

InChI Key

SEXCUPQSEHZJDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CCCCN)C(=O)O)O

Origin of Product

United States

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